Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate
CAS No.: 877653-80-0
Cat. No.: VC4890564
Molecular Formula: C20H23N3O4S2
Molecular Weight: 433.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877653-80-0 |
|---|---|
| Molecular Formula | C20H23N3O4S2 |
| Molecular Weight | 433.54 |
| IUPAC Name | ethyl 2-[[2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]acetate |
| Standard InChI | InChI=1S/C20H23N3O4S2/c1-4-27-17(25)10-21-16(24)11-29-20-22-15-5-6-28-18(15)19(26)23(20)14-8-12(2)7-13(3)9-14/h7-9H,4-6,10-11H2,1-3H3,(H,21,24) |
| Standard InChI Key | VQTGKWZZOPTALZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CNC(=O)CSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)SCC2 |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including condensation reactions to form the thienopyrimidine ring and subsequent modifications to attach the acetamido and ethyl ester groups. The specific synthesis route for Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate would require detailed organic chemistry techniques, possibly involving the use of commercially available starting materials and reagents.
Biological Activities
While specific biological activities of Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate are not documented, related compounds with thienopyrimidine cores have shown promise in various therapeutic areas. These include potential roles as antimicrobial agents, anticancer drugs, and possibly as inhibitors of specific enzymes.
| Potential Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Thienopyrimidine derivatives have shown efficacy against various microbial strains. |
| Anticancer Properties | Some thienopyrimidines exhibit cytotoxic effects on cancer cells. |
| Enzyme Inhibition | Potential for inhibiting specific enzymes, though specific targets would need to be identified. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume